molecular formula C12H15BrO4 B12323606 3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid

3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid

Cat. No.: B12323606
M. Wt: 303.15 g/mol
InChI Key: SGAJSUOCVISRGO-UHFFFAOYSA-N
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Description

3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid: is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a reaction with a suitable carboxylic acid derivative, such as a halogenated carboxylic acid or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid
  • 3-(6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid
  • 3-(6-Iodo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid

Uniqueness

The presence of the bromine atom in 3-(6-Bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid distinguishes it from its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s reactivity, biological activity, and interactions with molecular targets.

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

3-(6-bromo-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)propanoic acid

InChI

InChI=1S/C12H15BrO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h6,8-10H,1-5H2,(H,14,15)

InChI Key

SGAJSUOCVISRGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)C(=O)C(=CO2)CCC(=O)O

Origin of Product

United States

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